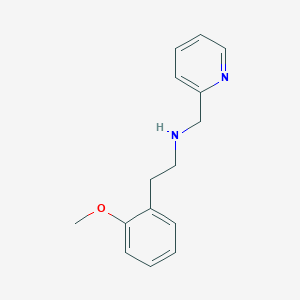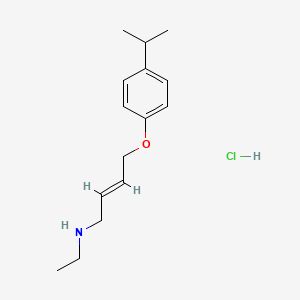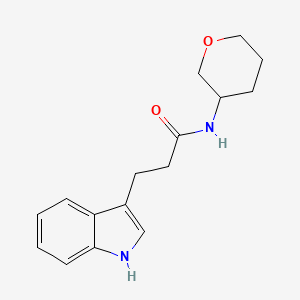![molecular formula C27H30N2O B6078665 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide](/img/structure/B6078665.png)
4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide, also known as BMB, is a small molecule that has been synthesized and studied for its potential as a therapeutic agent. BMB is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. This inhibition leads to the activation of certain genes that are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for further research in these areas.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide is that it has been shown to have a high degree of selectivity for certain enzymes and signaling pathways, making it a promising candidate for further research as a therapeutic agent. One limitation of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide is that it has not yet been extensively studied in vivo, and further research is needed to determine its potential efficacy and safety as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide. One area of research could focus on the use of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide as a potential treatment for cancer, either alone or in combination with other therapies. Another area of research could focus on the use of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to determine the potential side effects and toxicity of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide, as well as its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide involves several steps, including the reaction of 4-benzylpiperidine with 2-methylbenzoyl chloride to form the intermediate 4-benzyl-N-(2-methylphenyl) piperidine-4-carboxamide. This intermediate is then reacted with formaldehyde and hydrogen chloride to form the final product, 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide.
Aplicaciones Científicas De Investigación
4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide has been studied for its potential as a therapeutic agent in a variety of scientific research applications. One area of research has focused on the use of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide as a potential treatment for cancer. 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in this area.
Propiedades
IUPAC Name |
4-[(4-benzylpiperidin-1-yl)methyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O/c1-21-7-5-6-10-26(21)28-27(30)25-13-11-24(12-14-25)20-29-17-15-23(16-18-29)19-22-8-3-2-4-9-22/h2-14,23H,15-20H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWWXYXUTLHZCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-benzylpiperidin-1-yl)methyl]-N-(2-methylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(3-methylbutyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6078598.png)

![7-({5-[(4-chloro-2-methylphenoxy)methyl]-2-furoyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B6078606.png)

![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N',N'-dimethylsuccinamide](/img/structure/B6078622.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxyethanamine](/img/structure/B6078637.png)
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1-piperidinylmethyl)piperidine](/img/structure/B6078641.png)

![2-pyridinyl(1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)methanol](/img/structure/B6078672.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B6078676.png)
![5-ethyl-4-{1-[(2-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B6078680.png)
![3-chloro-4-{[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B6078688.png)